molecular formula C5H7NaO4 B13841792 (S)-alpha-Acetolactic Acid Sodium Salt

(S)-alpha-Acetolactic Acid Sodium Salt

Katalognummer: B13841792
Molekulargewicht: 154.10 g/mol
InChI-Schlüssel: LFBMSCPOBZUCJU-JEDNCBNOSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(S)-alpha-Acetolactic Acid Sodium Salt is the sodium salt of the (S)-enantiomer of alpha-acetolactic acid, a key intermediate in bacterial metabolic pathways, particularly in the biosynthesis of branched-chain amino acids and flavor compounds like acetoin and diacetyl. Structurally, it consists of a sodium ion bound to the deprotonated carboxylate group of alpha-acetolactic acid, enhancing its solubility and stability in aqueous environments. This compound is enzymatically synthesized from pyruvate via alpha-acetolactate synthase (ALS) in microorganisms such as Leuconostoc pseudomesenteroides and Aerobacter aerogenes . Its role in microbial metabolism has made it significant in food biotechnology for flavor development in fermented products like dairy and beer .

Eigenschaften

Molekularformel

C5H7NaO4

Molekulargewicht

154.10 g/mol

IUPAC-Name

sodium;(2S)-2-hydroxy-2-methyl-3-oxobutanoate

InChI

InChI=1S/C5H8O4.Na/c1-3(6)5(2,9)4(7)8;/h9H,1-2H3,(H,7,8);/q;+1/p-1/t5-;/m0./s1

InChI-Schlüssel

LFBMSCPOBZUCJU-JEDNCBNOSA-M

Isomerische SMILES

CC(=O)[C@@](C)(C(=O)[O-])O.[Na+]

Kanonische SMILES

CC(=O)C(C)(C(=O)[O-])O.[Na+]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Microorganism Selection and Genetic Modification

  • The production of (S)-alpha-acetolactic acid is commonly achieved via fermentation using lactic acid bacteria and related genera such as Lactococcus, Streptococcus, Lactobacillus, Leuconostoc, Bifidobacterium, Brevibacterium, and Propionibacterium.
  • A critical factor is the reduction or inactivation of the α-acetolactate decarboxylase enzyme in these microorganisms, which normally converts α-acetolactate to diacetyl. This is often done by genetic modification to inactivate the gene encoding α-acetolactate decarboxylase, thereby increasing α-acetolactate accumulation.

Fermentation Conditions

  • The growth medium primarily consists of water with substrates such as citrate, pyruvate, or their precursors.
  • Additional components include salts and suitable carbon and nitrogen sources to support microbial growth.
  • Key parameters affecting yield include temperature, aeration, and medium composition.
  • Optimal conditions allow either robust microbial growth or maintenance with substrate conversion nearly quantitative into (S)-alpha-acetolactic acid.

Monitoring and Product Recovery

  • Analytical methods such as ^13C Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the conversion of pyruvate to α-acetolactate and other metabolites during fermentation.
  • The product can be separated from the microbial biomass by centrifugation, ultrafiltration, or distillation.
  • The resulting fermentation broth or concentrated extract can be used directly in food applications or further processed to isolate the sodium salt form.

Enzymatic Synthesis and Biocatalysis

Enzymes Involved

  • The key enzyme for α-acetolactate synthesis is acetolactate synthase (ALS), which catalyzes the condensation of two pyruvate molecules to form α-acetolactate.
  • Acetohydroxy acid isomeroreductase (AHIR) subsequently converts α-acetolactate to other branched-chain amino acid precursors, but for isolation of (S)-alpha-acetolactic acid, this step is controlled or avoided.

Cofactor and Reaction Conditions

  • ALS requires cofactors such as thiamine pyrophosphate (TPP) and magnesium ions (Mg^2+).
  • Ketol-acid reductoisomerase (KARI) enzymes, which act downstream, have been studied for their cofactor preferences (NADPH/NADH) and temperature stability, indicating potential for engineered biocatalytic processes under various conditions.
  • Enzymatic reactions are typically conducted at controlled temperatures (25–60 °C), with pH and cofactor concentrations optimized for maximal enzyme activity.

Chemical Isolation and Salt Formation

  • After fermentation or enzymatic synthesis, (S)-alpha-acetolactic acid is isolated from the reaction mixture.
  • The acid is neutralized with sodium hydroxide to form the sodium salt, (S)-alpha-acetolactic acid sodium salt.
  • Purification steps may include crystallization, evaporation, or lyophilization to obtain the solid sodium salt form suitable for storage and further use.

Research Data and Comparative Analysis

Parameter Description / Value Reference
Microorganisms Lactococcus, Streptococcus, Lactobacillus, etc.
Genetic modification Inactivation of α-acetolactate decarboxylase gene
Substrates Pyruvate, citrate, precursors
Growth medium Water-based with salts, carbon and nitrogen sources
Fermentation temperature Typically 25–37 °C
Enzyme cofactors TPP, Mg^2+, NADPH/NADH (for downstream enzymes)
Enzymatic reaction temperature 25–60 °C
Monitoring technique ^13C NMR spectroscopy
Product separation methods Centrifugation, ultrafiltration, distillation
Enzyme activity (KARI) Higher with NADPH; turnover numbers 0.058–0.957 s^-1

Summary of Key Research Outcomes

  • Genetic engineering of lactic acid bacteria to reduce α-acetolactate decarboxylase activity significantly enhances (S)-alpha-acetolactic acid production.
  • Optimization of fermentation medium and conditions can lead to near-quantitative conversion of pyruvate to α-acetolactate.
  • Enzymatic studies reveal that ketol-acid reductoisomerase enzymes have high affinity for NADPH and NADH, with enhanced activity at elevated temperatures, suggesting potential for industrial biocatalysis.
  • The combination of microbial fermentation and enzymatic catalysis, followed by chemical isolation, provides an efficient route to prepare (S)-alpha-acetolactic acid sodium salt with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-alpha-Acetolactic Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diacetyl, a compound with significant industrial applications.

    Reduction: Reduction reactions can convert it into (S)-alpha-hydroxyisobutyric acid.

    Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed

    Oxidation: Diacetyl

    Reduction: (S)-alpha-Hydroxyisobutyric Acid

    Substitution: Corresponding metal salts of (S)-alpha-acetolactic acid

Wissenschaftliche Forschungsanwendungen

(S)-alpha-Acetolactic Acid Sodium Salt has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Plays a role in the study of metabolic pathways involving branched-chain amino acids.

    Medicine: Investigated for its potential in developing treatments for metabolic disorders.

    Industry: Utilized in the production of flavoring agents and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (S)-alpha-Acetolactic Acid Sodium Salt involves its role as an intermediate in the biosynthesis of branched-chain amino acids. It is converted into (S)-alpha-acetolactate by the enzyme acetolactate synthase. This intermediate is then further processed by other enzymes to form valine and leucine. The molecular targets and pathways involved include the enzymes acetolactate synthase, acetohydroxyacid isomeroreductase, and dihydroxyacid dehydratase.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Sodium Pyruvate

  • Chemical Structure : Sodium pyruvate is the sodium salt of pyruvic acid, a simpler alpha-keto acid.
  • Metabolic Role: Pyruvate is a central metabolite in glycolysis and the citric acid cycle, whereas (S)-alpha-acetolactic acid is a specialized intermediate in amino acid biosynthesis .
  • Stability : Sodium pyruvate is stable under neutral pH, while (S)-alpha-acetolactic acid is prone to spontaneous decarboxylation under acidic conditions (pH < 6.0) to form diacetyl or enzymatically convert to acetoin .
  • Applications : Sodium pyruvate is used in cell culture media for energy metabolism, whereas (S)-alpha-acetolactic acid sodium salt is critical in studying microbial flavor compound synthesis .

Acetoin and Diacetyl

  • Chemical Relationship: Both acetoin and diacetyl are downstream products of (S)-alpha-acetolactic acid. Acetoin forms via enzymatic decarboxylation (alpha-acetolactate decarboxylase), while diacetyl arises from non-enzymatic oxidative decarboxylation .
  • Stability : Acetoin is stable under aerobic conditions, whereas diacetyl is volatile and reactive. (S)-alpha-acetolactic acid sodium salt serves as a controlled precursor for both, enabling pH-dependent product formation in industrial processes .
  • Industrial Use : Diacetyl is a key butter flavoring agent, but its instability limits direct use. The sodium salt form of alpha-acetolactic acid allows for precise modulation of diacetyl levels in fermented foods .

Other Sodium Salts of Organic Acids (e.g., Sodium Citrate)

  • Solubility : Sodium salts generally enhance water solubility. (S)-alpha-acetolactic acid sodium salt has moderate solubility (comparable to sodium citrate), but lower than sodium pyruvate due to its bulkier structure.
  • pH Buffering : Sodium citrate is a strong buffer across a wide pH range (3–6.5), while (S)-alpha-acetolactic acid sodium salt primarily stabilizes acidic conditions (pH 4.3–6.0), critical for acetoin/diacetyl production .
  • Biological Specificity: Unlike sodium citrate, which is a tricarboxylic acid cycle intermediate, (S)-alpha-acetolactic acid sodium salt is pathway-specific to amino acid and flavor biosynthesis .

Comparative Data Table

Property (S)-alpha-Acetolactic Acid Sodium Salt Sodium Pyruvate Acetoin Sodium Citrate
Molecular Weight ~192.1 g/mol 110.0 g/mol 88.1 g/mol 258.1 g/mol
Solubility (H₂O) Moderate (~50 g/L) High (>100 g/L) Miscible High (~720 g/L)
Primary Use Flavor precursor in fermentation Cell culture Flavor additive pH buffer, preservative
Stability (pH) Stable at pH 5.5–7.0 Stable at pH 7 Stable Stable at pH 3–6.5
Metabolic Pathway Branched-chain amino acid synthesis Glycolysis Diacetyl reduction TCA cycle

Q & A

Q. How do researchers address discrepancies in thermodynamic data (e.g., ΔG of hydrolysis) across different experimental setups?

  • Methodological Answer : Re-evaluate calorimetric measurements under standardized conditions (e.g., 25°C, 0.1 M ionic strength). Compare results with computational thermodynamics (e.g., COSMO-RS) to identify systematic errors. Publish raw datasets for peer validation .

Data Presentation Guidelines

  • Tabular Data : Include processed data (e.g., kinetic constants, solubility values) in the main text. Raw datasets (e.g., chromatograms, spectral scans) should be archived in supplementary materials .
  • Error Analysis : Report uncertainties using ±SD for triplicate measurements. Discuss instrument precision (e.g., HPLC pump variability) and biological replicates in microbial studies .

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